4-(1,3-benzoxazol-2-yl)quinoline
CAS No.:
Cat. No.: VC10741619
Molecular Formula: C16H10N2O
Molecular Weight: 246.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H10N2O |
---|---|
Molecular Weight | 246.26 g/mol |
IUPAC Name | 2-quinolin-4-yl-1,3-benzoxazole |
Standard InChI | InChI=1S/C16H10N2O/c1-2-6-13-11(5-1)12(9-10-17-13)16-18-14-7-3-4-8-15(14)19-16/h1-10H |
Standard InChI Key | ZWDKCUBLTZCXCX-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3 |
Canonical SMILES | C1=CC=C2C(=C1)C(=CC=N2)C3=NC4=CC=CC=C4O3 |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
4-(1,3-Benzoxazol-2-yl)quinoline features a quinoline core (a bicyclic structure comprising a benzene ring fused to a pyridine) substituted at the 4-position with a benzoxazole group. Benzoxazole itself is a heterocycle containing oxygen and nitrogen atoms, contributing to the compound’s electron-deficient character. The planar arrangement of these fused rings facilitates π-π stacking interactions, which influence its optical properties .
Systematic and Common Names
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-(1,3-benzoxazol-2-yl)quinoline. Alternative designations include 4-benzoxazol-2-ylquinoline and quinolin-4-yl-benzoxazole. Its CAS registry number, 64819-75-6, corresponds to a structural isomer, 2-(2-methylquinolin-4-yl)benzo[d]oxazole, which shares the molecular formula C₁₇H₁₂N₂O but differs in substituent placement .
Synthetic Methodologies
Cyclization with Polyphosphoric Acid (PPA)
A direct route involves cyclizing 2-(1-benzofuran-2-yl)quinoline-4-carboxylic acids with o-aminophenol in PPA. This one-step method produces 4-(1,3-benzoxazol-2-yl)quinoline derivatives with high efficiency. The reaction proceeds at elevated temperatures (90–120°C), with PPA acting as both catalyst and dehydrating agent .
Catalytic Approaches Using Magnetic Nanoparticles
Recent advances employ Fe₃O₄@SiO₂@(CH₂)₃–urea–thiazole sulfonic acid chloride as a magnetically recoverable catalyst. Although this method was demonstrated for 2-aryl-quinoline-4-carboxylic acids, its principles—such as solvent-free conditions and anomeric-based oxidation—could be extrapolated to synthesize benzoxazole-functionalized quinolines .
Physicochemical Characterization
Molecular and Structural Properties
The compound exhibits a molecular weight of 260.29 g/mol and a density of 1.2±0.1 g/cm³. Its boiling point (423.0±38.0°C) and flash point (207.3±20.8°C) reflect thermal stability, while the vapor pressure of 0.0±1.0 mmHg at 25°C indicates low volatility .
Table 1: Key Physicochemical Parameters
Property | Value |
---|---|
Molecular Formula | C₁₇H₁₂N₂O |
Molecular Weight | 260.29 g/mol |
Density | 1.2±0.1 g/cm³ |
Boiling Point | 423.0±38.0°C |
Flash Point | 207.3±20.8°C |
LogP (Partition Coefficient) | 4.57 |
Solubility and Stability
4-(1,3-Benzoxazol-2-yl)quinoline is sparingly soluble in polar solvents like water but dissolves readily in chloroform (CHCl₃), tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Its stability under ambient conditions makes it suitable for long-term storage .
Spectroscopic and Analytical Insights
Infrared (IR) Spectroscopy
IR spectra of related quinoline derivatives show characteristic absorptions at ~3055 cm⁻¹ (C-H stretching) and ~1697 cm⁻¹ (C=O or C=N vibrations). For 4-(1,3-benzoxazol-2-yl)quinoline, the benzoxazole moiety contributes peaks near 1558 cm⁻¹ (C=N) and 1435 cm⁻¹ (C-O) .
Nuclear Magnetic Resonance (NMR)
¹H NMR spectra reveal aromatic proton resonances between δ 7.45–9.41 ppm, with distinct singlet signals for the benzoxazole protons. ¹³C NMR spectra feature peaks for carbonyl carbons at ~168 ppm and quinoline/benzoxazole carbons in the 119–154 ppm range .
Fluorescence Properties
In chloroform, 4-(1,3-benzoxazol-2-yl)quinoline emits green light (λₑₘ = 490–522 nm) with a quantum yield of 0.62–0.78. Stokes shifts of 45–60 nm indicate significant energy loss between absorption and emission, attributed to structural relaxation in excited states .
Table 2: Photophysical Data in Different Solvents
Solvent | λₑₘ (nm) | Quantum Yield | Stokes Shift (nm) |
---|---|---|---|
CHCl₃ | 490.4 | 0.78 | 45 |
THF | 518.2 | 0.65 | 58 |
DMSO | 522.4 | 0.62 | 60 |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
DFT calculations at the B3LYP/6-311G(d,p) level optimize the geometry of 4-(1,3-benzoxazol-2-yl)quinoline, revealing a planar structure with bond lengths consistent with X-ray diffraction data. The HOMO-LUMO gap (~3.2 eV) suggests moderate electronic stability, while molecular electrostatic potential (MEP) maps highlight electron-rich regions at the benzoxazole nitrogen .
Noncovalent Interactions Analysis
Hirshfeld surface analysis identifies C-H···π and π-π interactions as dominant noncovalent forces. These interactions stabilize crystal packing and influence solubility patterns .
Biological and Functional Applications
Fluorescent Markers
The compound’s strong emission in the visible spectrum positions it as a candidate for organic light-emitting diodes (OLEDs) and bioimaging probes. Its solvent-dependent Stokes shift enables tunable applications in optoelectronics .
Industrial and Research Implications
Challenges in Synthesis
Scalability remains a hurdle due to the use of corrosive agents like PPA. Future work may explore greener catalysts or flow chemistry techniques to improve yield and safety .
Emerging Applications
Ongoing research investigates 4-(1,3-benzoxazol-2-yl)quinoline in photodynamic therapy and as a corrosion inhibitor. Its dual functionality as a fluorophore and bioactive scaffold underscores its versatility in multidisciplinary fields .
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